2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a naphthyl group, a cyclohepta[b]thiophene ring, and a dimethylpropanoyl amide group
Preparation Methods
The synthesis of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves several steps. One common method involves the reaction of 2,2-dimethylpropanoyl chloride with an amine derivative to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the cyclohepta[b]thiophene ring.
Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired biological or therapeutic effects .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(2,2-DIMETHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE stands out due to its unique structural features and diverse applications. Similar compounds include:
- 2-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 2-[(2,2-dimethylpropanoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C25H28N2O2S |
---|---|
Molecular Weight |
420.6g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-naphthalen-1-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C25H28N2O2S/c1-25(2,3)24(29)27-23-21(18-13-5-4-6-15-20(18)30-23)22(28)26-19-14-9-11-16-10-7-8-12-17(16)19/h7-12,14H,4-6,13,15H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
WZLBQJZPCXSKTD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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